molecular formula C22H19NO2 B11827969 (R)-1-Tritylaziridine-2-carboxylic acid

(R)-1-Tritylaziridine-2-carboxylic acid

Cat. No.: B11827969
M. Wt: 329.4 g/mol
InChI Key: BXSIPZGNIBVSLK-PPUHSXQSSA-N
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Description

®-1-Tritylaziridine-2-carboxylic acid is a chiral aziridine derivative that has garnered interest in various fields of chemistry and biology due to its unique structural and reactive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Tritylaziridine-2-carboxylic acid typically involves the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.

    Introduction of the Trityl Group: The trityl group is introduced by reacting the aziridine with trityl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of ®-1-Tritylaziridine-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-1-Tritylaziridine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the removal of the trityl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

®-1-Tritylaziridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-Tritylaziridine-2-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The trityl group plays a crucial role in modulating these interactions, influencing the compound’s binding affinity and specificity. The aziridine ring can undergo ring-opening reactions, which are key to its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Tritylaziridine-2-carboxylic acid: The enantiomer of the compound, which has different stereochemical properties.

    1-Benzylaziridine-2-carboxylic acid: A similar compound with a benzyl group instead of a trityl group.

    1-Phenylaziridine-2-carboxylic acid: Another related compound with a phenyl group.

Uniqueness

®-1-Tritylaziridine-2-carboxylic acid is unique due to the presence of the trityl group, which significantly influences its chemical reactivity and potential applications. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.

Properties

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

(2R)-1-tritylaziridine-2-carboxylic acid

InChI

InChI=1S/C22H19NO2/c24-21(25)20-16-23(20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,24,25)/t20-,23?/m1/s1

InChI Key

BXSIPZGNIBVSLK-PPUHSXQSSA-N

Isomeric SMILES

C1[C@@H](N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Canonical SMILES

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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